molecular formula C17H14N6O2 B256497 (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

カタログ番号 B256497
分子量: 334.33 g/mol
InChIキー: OVGOSIUUYOBORS-PKNBQFBNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. MPTP is a heterocyclic compound with a molecular formula of C19H16N6O2 and a molecular weight of 360.37 g/mol.

作用機序

The mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the conversion of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one are well documented. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is characterized by motor deficits, including bradykinesia, rigidity, and tremor. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.

実験室実験の利点と制限

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments. It is a well-characterized neurotoxin that has been extensively studied for its effects on dopaminergic neurons. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is a well-established animal model of Parkinson's disease that has been used to study the disease pathology and develop new treatments. However, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one also has several limitations. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is not a perfect model of Parkinson's disease, as it does not replicate all aspects of the disease pathology. Additionally, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a potent neurotoxin that requires careful handling and disposal.

将来の方向性

There are several future directions for research on (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. One direction is to develop new treatments for Parkinson's disease based on the insights gained from studying (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism. Another direction is to study the effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one on other cell types and in other disease models. Finally, there is a need for further research on the mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one and its effects on cellular processes.

合成法

The synthesis of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the reaction between 2-(6-bromo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetonitrile and 2-hydrazinyl-6-(1H-1,2,4-triazol-3-yl)phthalazine in the presence of a base. The resulting product is then treated with cyclohexanone and methanol to yield (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. This synthesis method has been reported in several research articles and has been optimized for high yields and purity.

科学的研究の応用

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in various scientific research fields. One of the most notable applications of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is in the field of neuroscience. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This property of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used to create animal models of Parkinson's disease for studying the disease pathology and developing new treatments.
(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been studied for its potential applications in the field of cancer research. Studies have shown that (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to be effective against several types of cancer cells, including breast cancer, lung cancer, and leukemia.

特性

製品名

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

分子式

C17H14N6O2

分子量

334.33 g/mol

IUPAC名

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H14N6O2/c1-25-15-8-11(6-7-14(15)24)9-18-20-16-12-4-2-3-5-13(12)17-21-19-10-23(17)22-16/h2-10,18H,1H3,(H,20,22)/b11-9+

InChIキー

OVGOSIUUYOBORS-PKNBQFBNSA-N

異性体SMILES

COC1=C/C(=C/NNC2=NN3C=NN=C3C4=CC=CC=C42)/C=CC1=O

SMILES

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

正規SMILES

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。